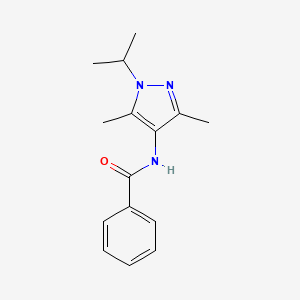
4-chloro-N-(1-methylsulfonylpiperidin-3-yl)-1H-pyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(1-methylsulfonylpiperidin-3-yl)-1H-pyrrole-2-carboxamide, also known as SMIP-016, is a novel small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
4-chloro-N-(1-methylsulfonylpiperidin-3-yl)-1H-pyrrole-2-carboxamide acts as a potent inhibitor of the heat shock protein 70 (HSP70) family, which plays a crucial role in regulating cell survival and apoptosis. By inhibiting HSP70, 4-chloro-N-(1-methylsulfonylpiperidin-3-yl)-1H-pyrrole-2-carboxamide induces cell death in cancer cells, while sparing normal cells. This mechanism of action makes it an attractive candidate for cancer therapy.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 4-chloro-N-(1-methylsulfonylpiperidin-3-yl)-1H-pyrrole-2-carboxamide has also been shown to have anti-inflammatory effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. Furthermore, 4-chloro-N-(1-methylsulfonylpiperidin-3-yl)-1H-pyrrole-2-carboxamide has been shown to improve glucose metabolism and insulin sensitivity in diabetic mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-chloro-N-(1-methylsulfonylpiperidin-3-yl)-1H-pyrrole-2-carboxamide is its specificity for HSP70, which reduces the risk of off-target effects. However, its low solubility and stability in aqueous solutions can limit its use in certain experimental settings. Additionally, the high cost of synthesis and limited availability of 4-chloro-N-(1-methylsulfonylpiperidin-3-yl)-1H-pyrrole-2-carboxamide can pose challenges for researchers.
Direcciones Futuras
For 4-chloro-N-(1-methylsulfonylpiperidin-3-yl)-1H-pyrrole-2-carboxamide research include further optimization of its synthesis method to improve yield and stability, as well as the development of more potent derivatives. Additionally, the potential use of 4-chloro-N-(1-methylsulfonylpiperidin-3-yl)-1H-pyrrole-2-carboxamide in combination with other cancer therapies, such as immunotherapy and targeted therapy, should be explored. Lastly, the therapeutic potential of 4-chloro-N-(1-methylsulfonylpiperidin-3-yl)-1H-pyrrole-2-carboxamide in other diseases, such as neurodegenerative disorders, should be investigated.
Conclusion:
In conclusion, 4-chloro-N-(1-methylsulfonylpiperidin-3-yl)-1H-pyrrole-2-carboxamide is a promising small molecule inhibitor with potential therapeutic applications in cancer treatment and inflammation. Its specificity for HSP70 and ability to sensitize cancer cells to radiation therapy make it an attractive candidate for combination therapy. While there are limitations to its use in certain experimental settings, further research and optimization of its synthesis method may lead to its widespread use in the future.
Métodos De Síntesis
The synthesis of 4-chloro-N-(1-methylsulfonylpiperidin-3-yl)-1H-pyrrole-2-carboxamide involves a multi-step process that includes the reaction of 3-piperidinone with 1-methylsulfonylpiperidine, followed by chlorination and coupling with 2-carboxylic acid. The final product is obtained through purification and crystallization.
Aplicaciones Científicas De Investigación
4-chloro-N-(1-methylsulfonylpiperidin-3-yl)-1H-pyrrole-2-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer. Additionally, 4-chloro-N-(1-methylsulfonylpiperidin-3-yl)-1H-pyrrole-2-carboxamide has been found to sensitize cancer cells to radiation therapy, making it a promising candidate for combination therapy.
Propiedades
IUPAC Name |
4-chloro-N-(1-methylsulfonylpiperidin-3-yl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O3S/c1-19(17,18)15-4-2-3-9(7-15)14-11(16)10-5-8(12)6-13-10/h5-6,9,13H,2-4,7H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYLNQROMZGDOSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)NC(=O)C2=CC(=CN2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclopropyl-N,1,3-trimethylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7531133.png)



![N-[[6-(2-methylimidazol-1-yl)pyridin-3-yl]methyl]acetamide](/img/structure/B7531156.png)
![1-[1-(4-Bromophenyl)cyclopropyl]-3-methylurea](/img/structure/B7531162.png)
![N-[1-(3-bromophenyl)cyclobutyl]thiadiazole-5-carboxamide](/img/structure/B7531167.png)
![N-[5-(dimethylamino)pyridin-2-yl]-1,5-dimethylpyrrole-2-carboxamide](/img/structure/B7531168.png)
![5-[1-(2,4-Difluorophenyl)ethylsulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7531183.png)
![4-(2-Bromoprop-2-enylsulfanyl)-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B7531200.png)


![N-[5-(2,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B7531229.png)